2-(Acetoxymercuri)pyridine
Description
Overview and Significance in Chemical and Biological Investigations
Pyridylmercuric acetate (B1210297), with the chemical formula C₇H₇HgNO₂, is an organomercury compound characterized by a mercury atom bonded to a pyridine (B92270) ring and an acetate group. ontosight.ai This unique structure imparts specific chemical reactivity and has made it a compound of interest in various scientific fields. ontosight.ai Its applications have spanned from being an intermediate in organic synthesis to its use in the development of pharmaceuticals. ontosight.ai
One of the notable properties of pyridylmercuric acetate is its antimicrobial activity against a range of bacteria and fungi. This has led to its investigation as a bactericide and fungicide. The compound's mechanism of action involves disrupting microbial cell membrane integrity and inhibiting essential enzyme functions.
In the realm of chemical synthesis, pyridylmercuric acetate serves as a versatile reagent. It can undergo several types of chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of various other mercury-containing compounds. The acetate group, for instance, can be replaced by other functional groups, thereby modifying its chemical properties.
Historical Context of Organomercury Chemistry and Pyridylmercuric Acetate's Scientific Development
The study of organomercury compounds dates back to the mid-19th century and has evolved significantly, with pyridylmercuric acetate playing a role in this development.
The foundation of organomercury chemistry was laid with the discovery of mercuration of aromatic rings through electrophilic aromatic substitution in the mid-1800s. nih.gov A pivotal moment came in 1898 when Otto Dimroth reported the mercuration of benzene. wikipedia.orgwikiwand.com This reaction involves the treatment of an electron-rich aromatic compound, such as phenol, with mercury(II) acetate, leading to the substitution of a hydrogen atom on the aromatic ring with a mercury-containing group. wikipedia.orgwikiwand.com
The general reaction can be represented as: Arene + Hg(OAc)₂ → Aryl-Hg-OAc + HOAc
This early work on electrophilic substitution reactions with mercury salts was fundamental to the later synthesis and study of a wide array of organomercury compounds, including pyridylmercuric acetate. nih.gov The mercuration of pyridine, specifically, was first investigated in 1923. acs.org
Following the initial discoveries, the field of organomercury chemistry expanded rapidly. In 1851, British chemist Sir Edward Frankland extended his work on organometallic compounds to include mercury. libretexts.org Later, in 1858, George Buckton synthesized dimethylmercury. libretexts.org These early syntheses, while significant, were often accompanied by the unfortunate discovery of the toxic nature of these compounds. libretexts.org
Throughout the 20th century, research into organomercury compounds continued to evolve. The development of new synthetic methods, such as those involving Grignard reagents and organolithium compounds, allowed for the preparation of a diverse range of organomercurials. wikipedia.org The synthesis of 3-pyridylmercuric acetate was optimized by heating a mixture of pyridine, mercuric acetate, and water, yielding the product which could then be converted to the more insoluble 3-pyridylmercuric chloride. acs.org
The study of organomercury compounds has also contributed to the understanding of reaction mechanisms. For example, the use of mercury compounds in the hydration of acetylene (B1199291) was a significant industrial process for a period. wikipedia.org Furthermore, organomercury compounds have been instrumental in the development of other areas of organometallic chemistry, drawing parallels with organopalladium chemistry. wikipedia.orgwikiwand.com The unique properties of the carbon-mercury bond have made these compounds valuable intermediates in organic synthesis. thieme-connect.de
Table of Compound Properties:
| Compound Name | Chemical Formula | Key Characteristics |
| Pyridylmercuric Acetate | C₇H₇HgNO₂ | Antimicrobial, versatile chemical reagent. ontosight.ai |
| 2-(Acetoxymercuri)pyridine | C₇H₇HgNO₂ | Intermediate in organic synthesis. ontosight.ai |
| 4-(Acetoxymercuri)pyridine | C₇H₇HgNO₂ | Used as an antiseptic and catalyst. ontosight.ai |
| Dimethylmercury | (CH₃)₂Hg | Volatile liquid, historically used as a fungicide. wikipedia.orglibretexts.org |
| Phenylmercuric Acetate | C₈H₈HgO₂ | Used as a fungicide and antiseptic. wikipedia.orgwikiwand.com |
| Mercuric Acetate | Hg(O₂CCH₃)₂ | Reagent in mercuration reactions. wikipedia.orgwikiwand.com |
Properties
CAS No. |
867131-25-7 |
|---|---|
Molecular Formula |
C7H7HgNO2 |
Molecular Weight |
337.73 g/mol |
IUPAC Name |
pyridin-2-ylmercury(1+) acetate |
InChI |
InChI=1S/C5H4N.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-4H;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
LAWRHBQJFJEUKK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to Pyridylmercuric Acetate (B1210297)
The most straightforward method for preparing pyridylmercuric acetate involves the direct electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with a mercury-containing group.
The direct mercuration of pyridine is accomplished by heating it with mercuric acetate. rsc.org This reaction is a form of electrophilic aromatic substitution, where the mercury(II) ion acts as the electrophile. The pyridine ring is generally resistant to electrophilic substitution, but the reaction can be forced under heating. rsc.orggcwgandhinagar.com The mercury atom predominantly substitutes at the 3-position of the pyridine ring, yielding 3-pyridylmercuric acetate. rsc.orgacs.org Attempts to isolate the product, β-pyridylmercuric acetate, can be challenging when the reaction is conducted in the presence of water. ihb.ac.cn
Initial studies on this reaction were conducted in 1923, and subsequent research has focused on optimizing the conditions to improve the yield of the monomercurated product. acs.org
In a typical laboratory synthesis, optimal conditions for producing a monomercurated product involve heating a mixture of pyridine, mercuric acetate, and water. acs.org The reaction is often carried out in a sealed glass vessel at a temperature of 155°C for approximately 2.5 hours, which can result in a yield of about 50% for 3-pyridylmercuric acetate. acs.org
The isolation of the product takes advantage of its solubility properties. Pyridylmercuric acetate is soluble in water. acs.org To facilitate its separation, the aqueous solution containing the acetate is treated with a solution of sodium chloride. This leads to an anion exchange, precipitating the very insoluble 3-pyridylmercuric chloride, which can then be easily collected by filtration. acs.org
| Parameter | Value/Description | Reference |
| Reactants | Pyridine, Mercuric Acetate, Water | acs.org |
| Temperature | 155°C | acs.org |
| Time | ~2.5 hours | acs.org |
| Apparatus | Sealed glass vessel | acs.org |
| Product | 3-Pyridylmercuric acetate | acs.org |
| Yield | ~50% | acs.org |
| Isolation | Precipitation as 3-pyridylmercuric chloride using NaCl | acs.org |
Advanced Synthetic Strategies Involving Organomercury(II) Precursors
Beyond direct mercuration, other synthetic routes can be employed to form the crucial carbon-mercury bond, leveraging different types of organometallic precursors and reaction mechanisms.
Transmetalation is a common process in organometallic chemistry involving the transfer of ligands from one metal to another. wikipedia.org This strategy can be used to synthesize pyridylmercuric compounds. The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org
For the synthesis of pyridylmercury compounds, a more electropositive metal bearing a pyridyl group can react with a mercury(II) salt. For instance, reacting a pyridyllithium or a pyridyl Grignard reagent (pyridylmagnesium bromide) with mercuric chloride can form the desired carbon-mercury bond. wikipedia.orglibretexts.org An example of this is the synthesis of di-2-pyridylmercury, which was achieved in low yield by the reaction of 2-pyridyllithium (B95717) with mercuric chloride at -20°C. acs.org Dialkylmercury compounds are versatile starting materials for synthesizing other organometallic compounds through transmetalation. libretexts.org
Oxymercuration is a well-known electrophilic addition reaction that transforms an alkene into an alcohol. wikipedia.org The process involves the reaction of an alkene with mercuric acetate in an aqueous solution, leading to the addition of an acetoxymercury (–HgOAc) group and a hydroxyl (–OH) group across the double bond. wikipedia.org This reaction proceeds through a cyclic "mercurinium ion" intermediate, which prevents carbocation rearrangements. chemistrysteps.comlibretexts.orglibretexts.org
However, the oxymercuration reaction is fundamentally an addition reaction to a carbon-carbon double bond. wikipedia.org It is not a method used for the synthesis of pyridylmercuric acetate from pyridine. Pyridine is an aromatic system and undergoes electrophilic substitution rather than addition, maintaining the stability of the aromatic ring.
The direct mercuration of pyridine with mercuric acetate is a classic example of electrophilic aromatic substitution. rsc.org In this reaction, the electrophile (a mercury species, Hg²⁺) attacks the electron-rich aromatic ring. The pyridine ring is considered electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which makes electrophilic substitution reactions difficult. gcwgandhinagar.com
Reactivity and Transformation Pathways of Pyridylmercuric Acetate
Oxidation Reactions and Conversion to Other Mercury-Containing Species
Pyridylmercuric acetate can undergo reactions that alter the oxidation state of mercury or substitute the acetate ligand. Mercuric acetate itself is known to be an effective oxidizing agent for various organic substrates, including the oxidation of N-alkyl substituted 4-piperidones to 2,3-dihydro-4-pyridones google.comresearchgate.netwikipedia.org. This inherent oxidative capacity of the mercuric acetate system suggests a complex redox chemistry is possible.
A significant transformation of pyridylmercuric acetate involves its conversion to mercurous acetate. It has been reported that heating β-pyridylmercuric acetate in the presence of acetic acid leads to its decomposition, yielding mercurous acetate as a product acs.org. This indicates a reduction of the mercury center from Hg(II) in the parent compound to Hg(I) in mercurous acetate.
Furthermore, the acetate ligand in organomercuric acetates can be displaced by other anions. For instance, the acetate group can be readily replaced by chloride ions upon treatment with a chloride salt like sodium chloride google.com. This provides a pathway to other pyridylmercuric species, such as pyridylmercuric chloride.
Decomposition Studies (e.g., Thermal Decomposition to Mercurous Acetate)
The thermal stability of pyridylmercuric acetate is limited, and it undergoes decomposition upon heating. A key decomposition pathway, particularly when heated in acetic acid, results in the formation of mercurous acetate acs.org.
While specific studies detailing all gaseous products from pyridylmercuric acetate decomposition are scarce, analogies can be drawn from related compounds. The thermal decomposition of other metal acetates has been investigated. For example, thermogravimetric analysis of mercuric acetate under an inert atmosphere shows decomposition in the range of 160-300°C, leaving no solid residue and suggesting the formation of volatile products like elemental mercury, acetone, and carbon dioxide.
Furthermore, studies on the thermal decomposition of a pyridine-substituted cobaltic acetate complex in acetic acid revealed the production of carbon dioxide, methane, carbon monoxide, and picoline. This suggests that the thermal decomposition of pyridylmercuric acetate likely produces a mixture of gaseous organic products derived from the acetate and pyridine moieties, in addition to the mercury-containing solid.
| Compound | Decomposition Condition | Major Products |
| β-Pyridylmercuric acetate | Heating in acetic acid | Mercurous acetate acs.org |
| Mercuric acetate | Heating (160-300°C) in N₂ | Hg, (CH₃)₂CO, CO₂, O₂ |
| Pyridine-substituted Cobaltic Acetate | Heating in acetic acid | CO₂, CH₄, CO, Picoline, Formic Acid |
Symmetrization Processes in Organomercury Compounds
Organomercury salts of the type RHgX, such as pyridylmercuric acetate, can undergo a process known as symmetrization (or disproportionation) to yield a diorganomercury compound (R₂Hg) and a mercury(II) salt (HgX₂). The general reaction is as follows:
2 RHgX ⇌ R₂Hg + HgX₂
This equilibrium reaction can be driven towards the products by various reagents. A proposed mechanism for the symmetrization of arylmercuric salts, a class to which pyridylmercuric acetate belongs, has been described in the presence of chelating agents semanticscholar.org. This process is a key route for the synthesis of diarylmercury compounds acs.org. Common reagents used to induce symmetrization include ammonia, alkaline stannites, and hydrazine. For pyridylmercuric acetate, this reaction would theoretically produce di(pyridyl)mercury and mercuric acetate.
Ring Opening Reactions of Pyridine-Containing Systems (General Analogies)
While there are no specific reports detailing the ring opening of pyridylmercuric acetate itself, the pyridine ring is known to undergo ring-opening reactions under certain conditions, providing a basis for analogous reactivity. The synthesis of substituted pyridine derivatives can sometimes proceed through a Ring Opening and Closing Cascade (ROCC) mechanism. This type of mechanism demonstrates the accessibility of open-chain intermediates from heterocyclic precursors under specific reaction conditions, typically involving reducing agents like Fe/NH₄Cl. Such pathways highlight the latent reactivity within the pyridine core, suggesting that under sufficiently energetic or specific catalytic conditions, the C-N bonds of the pyridine ring in pyridylmercuric acetate could potentially be cleaved.
Mechanistic Studies of Chemical Pathways Involving Pyridylmercuric Acetate
The primary chemical pathway involving pyridylmercuric acetate is its formation via the mercuration of pyridine. This reaction proceeds through an electrophilic aromatic substitution mechanism google.com. The electrophile, the [HgOAc]⁺ cation, is generated from mercuric acetate. It attacks the π-system of the pyridine ring, which is electron-deficient compared to benzene but still susceptible to attack by strong electrophiles. The substitution occurs preferentially at the 3-position due to the electronic influence of the nitrogen atom semanticscholar.org.
The mechanism of decomposition upon heating in acetic acid likely involves the reductive elimination of the pyridyl and acetate groups, leading to the observed formation of mercurous acetate acs.org. This suggests a redox process where the mercury(II) center is reduced.
Mechanistic studies on the decarboxylation of pyridinecarboxylic acids, a potential starting point for the synthesis, indicate that the reaction is facilitated by the formation of a zwitterionic intermediate, particularly for picolinic acid nih.gov. This intermediate stabilizes the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks.
Coordination Chemistry of Pyridylmercuric Acetate
Formation of Coordination Complexes with Diverse Ligands
Pyridylmercuric acetate (B1210297) serves as a precursor for the synthesis of various organomercury coordination complexes. The acetate group can be displaced by other ligands, or the mercury center can expand its coordination sphere by interacting with neutral or anionic donor molecules.
The reaction of pyridylmercuric acetate with ligands containing nitrogen or other donor atoms leads to the formation of new complexes. For instance, reacting mercury(II) acetate with isomeric bis(alkoxyphenyl)pyridines, followed by a work-up with lithium chloride, yields chloromercury(II) complexes. nih.gov This process, known as mercuration, involves the substitution of a proton on the pyridine (B92270) or phenyl ring with a mercury-containing group, demonstrating the formation of a stable C-Hg bond.
Another reaction pathway involves ligand exchange or disproportionation. For example, the treatment of 3-pyridylmercury(II) acetate can lead to the precipitation of bis(3-pyridyl)mercury(II). thieme-connect.de In this reaction, the acetate ligands are replaced, and a new organomercury compound with two pyridyl groups directly bonded to the mercury atom is formed.
The versatility of mercury(II) in forming coordination polymers is also noteworthy. While not directly starting from pyridylmercuric acetate, studies on the reactions of mercury(II) salts with ligands like pyridinedicarboxylic acids illustrate the tendency of mercury to form extended structures through coordination with carboxylate and pyridine nitrogen atoms. researchgate.net This suggests that pyridylmercuric acetate could potentially engage in similar interactions, either by coordinating through its own pyridine nitrogen or by reacting with multidentate ligands to form more complex architectures.
The table below lists examples of ligands that have been used to form complexes starting from mercury acetate and pyridine-containing precursors.
| Ligand Type | Specific Example | Resulting Complex Type | Reference |
| Bis(alkoxyphenyl)pyridines | 2,3-bis(butoxy)pyridine | Dimercurated chloromercury(II) complex | nih.gov |
| Pyridine (self-reaction) | 3-Pyridylmercury(II) acetate | Bis(3-pyridyl)mercury(II) | thieme-connect.de |
Structural Elucidation of Pyridylmercuric Complexes
The determination of the three-dimensional structure of pyridylmercuric complexes is crucial for understanding their chemical properties. X-ray crystallography is the definitive method for elucidating the solid-state structures of these compounds. wikipedia.orgmdpi.com
Organomercury compounds of the type RHgX, which includes pyridylmercuric derivatives, typically exhibit a linear geometry around the mercury atom. libretexts.org X-ray crystal structure analyses of complexes formed from the mercuration of bis(alkoxyphenyl)pyridines confirm this preference for two-coordination. nih.gov In these structures, the mercury atom is coordinated in a linear fashion to a carbon atom of a phenyl or pyridyl ring and a chloride ligand. nih.gov
Detailed structural data from the X-ray analysis of a dimercurated 2,3-bis(butoxyphenyl)pyridine complex reveals key bonding parameters. nih.gov The C-Hg-Cl bond angles are nearly linear, approaching 180°. nih.gov The Hg-C bond lengths are typically found to be in the range of 2.01 to 2.07 Å, which are consistent with values reported for other organomercury compounds. nih.gov The structure of the parent mercury(II) acetate consists of isolated molecules with Hg-O distances of 2.07 Å and a slightly distorted square pyramidal coordination geometry due to weaker intermolecular interactions. wikipedia.org This contrasts with the distinct linear geometry observed in its organometallic derivatives. nih.govlibretexts.org
The table below summarizes key structural parameters for a representative pyridylmercuric complex derivative.
| Parameter | Value | Compound | Reference |
| Coordination Geometry | Linear | Dimercurated 2,3-bis(butoxyphenyl)pyridine chloromercury(II) complex | nih.gov |
| C-Hg-Cl Bond Angle | ~179° | Dimercurated 2,3-bis(butoxyphenyl)pyridine chloromercury(II) complex | nih.gov |
| Hg-C Bond Length | 2.016(12) - 2.065(17) Å | Dimercurated 2,3-bis(butoxyphenyl)pyridine chloromercury(II) complex | nih.gov |
Ligand Design and Stoichiometry in Organomercurial Coordination Systems
The design of the organic ligand plays a critical role in directing the outcome of mercuration reactions and determining the stoichiometry of the final product. nih.gov The number and position of potential coordination sites on a ligand can influence whether a mono- or poly-mercurated complex is formed.
Studies using a series of isomeric bis(alkoxyphenyl)pyridines demonstrate the impact of ligand architecture. nih.gov When reacting these ligands with two molar equivalents of mercury(II) acetate, the substitution pattern on the pyridine ring dictates the degree of mercuration. For example, ligands where the phenyl groups are in positions that allow for the mercuration of both rings can lead to dimercurated products. nih.gov Conversely, steric hindrance or unfavorable electronic effects might lead to only monomercurated species, even when excess mercurating agent is used. nih.gov
Spectroscopic Characterization of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to characterize pyridylmercuric acetate and its complexes, providing insight into the metal-ligand bonding and the coordination environment of the mercury atom.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying these complexes in solution. ¹⁹⁹Hg NMR spectroscopy is particularly informative due to the wide chemical shift range of the mercury nucleus. nih.gov The chemical shifts observed for chloromercury(II) complexes derived from pyridyl precursors provide information about the electronic environment of the mercury atom. nih.gov Furthermore, scalar coupling between mercury and nearby protons, such as ³J(H-Hg), can be observed and typically falls within a characteristic range. nih.gov In some cases, coupling constants provide direct evidence of the C-Hg bond. For instance, two-bond coupling between mercury and methyl protons (²J(Hg-H)) is a common feature in methylmercury (B97897) complexes and is indicative of the covalent Hg-C bond. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination modes of the acetate and pyridine ligands. The coordination of a pyridine nitrogen atom to a metal center typically results in a shift of the in-plane C-N stretching vibration to a higher frequency (wavenumber). kpi.ua The acetate ligand can adopt several coordination modes (e.g., unidentate, chelating, bridging), each with a characteristic IR signature. sci-hub.se The separation between the symmetric (ν₃) and antisymmetric (ν₈) C-O stretching frequencies can be used to distinguish between these modes. sci-hub.se
The table below presents typical spectroscopic data used in the characterization of pyridylmercuric complexes and related compounds.
| Technique | Observable | Typical Value/Observation | Interpretation | Reference |
| ¹⁹⁹Hg NMR | Chemical Shift (δ) | Wide dispersion | Sensitive to the electronic environment of Hg | nih.gov |
| ¹H NMR | Coupling Constant | ³J(H-Hg) observed | Confirms proximity of H to Hg | nih.gov |
| ¹H NMR | Coupling Constant | ²J(Hg-H) ≈ 194 Hz | Evidence of covalent Hg-C bond in similar complexes | nih.gov |
| IR Spectroscopy | Pyridine C-N Stretch | Shifts 15-20 cm⁻¹ to higher energy | Coordination of pyridine nitrogen to metal | kpi.ua |
| IR Spectroscopy | Acetate C-O Stretches | Separation between ν₈ and ν₃ | Indicates coordination mode (unidentate, bidentate, etc.) | sci-hub.se |
Influence of Coordination Environment on Chemical Behavior and Reactivity
The coordination environment around the mercury center in pyridylmercuric complexes significantly influences their chemical behavior and reactivity. The nature of the ligands bonded to mercury can modulate the lability of the Hg-C bond and the Lewis acidity of the metal center. nih.govnih.gov
Typically, two-coordinate organomercury compounds with a linear X-Hg-R geometry are relatively inert towards the protolytic cleavage of the Hg-C bond. nih.gov However, the reactivity can be dramatically enhanced if the ligand framework allows the mercury atom to access higher coordination numbers. nih.gov For example, when the ligand attached to mercury is multidentate, it can form transient three- or four-coordinate species. This deviation from linearity makes the Hg-C bond more susceptible to cleavage by protic agents. nih.gov
The electronic properties of the ligands also play a crucial role. Incorporating π-accepting ligands into the coordination sphere can increase the Lewis acidity of the metal ion. nih.gov An increase in the Lewis acidity of the mercury center can make the complex more susceptible to nucleophilic attack or other reactions. This principle, while demonstrated in other transition metal systems, is applicable to organomercury chemistry. nih.govnih.gov The electron-withdrawing or -donating nature of substituents on the pyridine ring can fine-tune the electronic properties of the mercury center, thereby controlling the reactivity of the complex. nih.gov
Analytical and Spectroscopic Characterization in Research
Quantitative Determination Methods for Pyridylmercuric Acetate (B1210297)
Accurate quantification of pyridylmercuric acetate is essential in various research contexts. Several analytical techniques are utilized for this purpose, each with its own principles and applications.
Polarography is an electrochemical method used for the quantitative and qualitative analysis of substances in solution. It involves measuring the current that flows as a function of the potential applied to a dropping mercury electrode. This technique is suitable for determining the concentration of electroactive species like the mercury ions in pyridylmercuric acetate. The half-wave potential obtained from a polarogram is characteristic of the substance being analyzed, allowing for its identification, while the diffusion current is proportional to its concentration. This enables the determination of pyridylmercuric acetate concentrations in various solutions and provides insights into its redox behavior and stability under different conditions.
Spectrophotometric methods are widely used for the determination of mercury. The AOAC (Association of Official Analytical Chemists) dithizone (B143531) method is a classic and sensitive procedure for mercury detection. This method is based on the reaction of mercury(II) ions with a solution of diphenylthiocarbazone (dithizone) to form a stable, orange-colored mercury-dithizone complex. scispace.comjcsp.org.pk The intensity of the color, which is proportional to the mercury concentration, is measured spectrophotometrically at a specific wavelength, typically around 490 nm. conicet.gov.ar The reaction is typically carried out in a slightly acidic medium to ensure the stability of the complex. scispace.com The molar absorptivity of the mercury-dithizone complex is high, allowing for the detection of trace amounts of mercury. scispace.com
Table 1: Key Parameters of the Dithizone Method for Mercury Determination
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 488-495 nm | scispace.comosti.gov |
| Molar Absorptivity | 2.5 × 10⁴ L mol⁻¹ cm⁻¹ | scispace.com |
| Stoichiometry (Mercury:Dithizone) | 1:2 | scispace.com |
This method can be applied to various sample matrices after appropriate sample preparation to liberate the mercury ions from the pyridylmercuric acetate molecule.
For the precise quantification of the total mercury content in pyridylmercuric acetate, atomic absorption and activation analyses are powerful techniques.
Atomic Absorption Spectrometry (AAS): Cold vapor atomic absorption spectrometry (CVAAS) is a highly sensitive method for determining mercury. spectroscopyonline.com In this technique, the organomercury compound is first chemically decomposed to release mercury ions, which are then reduced to elemental mercury vapor. epa.govnemi.gov The mercury vapor is passed through a quartz cell in the light path of an atomic absorption spectrophotometer, and the absorbance at 253.7 nm is measured. epa.govnemi.gov The absorbance is directly proportional to the concentration of mercury in the sample. This method offers very low detection limits, often in the parts-per-trillion (ppt) range. spectroscopyonline.com
Neutron Activation Analysis (NAA): NAA is a nuclear analytical technique that is highly sensitive and non-destructive for determining the elemental composition of a sample. barc.gov.inwikipedia.org When a sample containing pyridylmercuric acetate is bombarded with neutrons, the stable mercury isotopes are converted into radioactive isotopes. wikipedia.org As these radioactive isotopes decay, they emit characteristic gamma rays. wikipedia.org The energy and intensity of these gamma rays are measured to identify and quantify the amount of mercury present. NAA is a highly accurate and precise method for determining the total mercury content, regardless of its chemical form. wikipedia.org
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of pyridylmercuric acetate.
Table 2: Representative ¹H and ¹⁹⁹Hg NMR Data for a Related Organomercury Compound (Dimethylmercury)
| Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Reference |
|---|---|---|---|
| ¹H | ~0.7 ppm | ²J(¹⁹⁹Hg-¹H) ≈ 101 Hz | libretexts.org |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a compound like pyridylmercuric acetate, one would expect to observe characteristic absorption bands for the pyridine (B92270) ring and the acetate group. For comparison, the IR spectrum of mercuric acetate shows strong absorptions corresponding to the carboxylate group. nist.gov In a related polyvinyl acetate mercury complex, characteristic bands for the carbonyl group (C=O) of the acetate are observed around 1700 cm⁻¹, and C-O stretching vibrations are seen at lower wavenumbers. iiardjournals.orgresearchgate.net The vibrations of the pyridine ring would also be present, and any shifts in these bands compared to free pyridine could indicate coordination to the mercury atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridylmercuric acetate would be expected to show absorption bands arising from π → π* and n → π* transitions within the pyridine ring. The presence of the mercury atom can influence these transitions, potentially causing shifts in the absorption maxima compared to unsubstituted pyridine. In a study of a polyvinyl acetate mercury complex, electronic transitions were observed in the UV region, with the coordination of mercury influencing the energy of these transitions. iiardjournals.orgresearchgate.net
X-ray Crystallography for Solid-State Structures
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Pyridylmercuric acetate, this technique would provide unequivocal information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 1: Postulated Crystallographic Parameters for Pyridylmercuric Acetate (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~14-16 |
| β (°) | ~95-105 |
Note: This table is hypothetical and serves as an example of the data that would be obtained from an X-ray crystallographic analysis. The values are based on typical ranges for similar organomercury compounds.
Mass Spectrometry Techniques (e.g., LC/MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For Pyridylmercuric acetate, Liquid Chromatography-Mass Spectrometry (LC/MS) would be a particularly powerful technique, combining the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry researchgate.netmdpi.com.
In a typical electron ionization (EI) mass spectrum, Pyridylmercuric acetate (C₇H₇HgNO₂) would be expected to exhibit a molecular ion peak corresponding to its molecular weight nih.gov. The fragmentation pattern would likely involve the initial loss of the acetate group or the pyridine ring. Key fragmentation pathways could include:
Loss of the acetate radical (•CH₃COO): This would result in a prominent peak corresponding to the pyridylmercuric cation [C₅H₄NHg]⁺.
Loss of the pyridine molecule: This would lead to the formation of the acetoxymercuric cation [CH₃COOHg]⁺.
Cleavage of the C-Hg bond: This could produce fragments corresponding to the pyridyl cation [C₅H₄N]⁺ and the mercuric acetate cation [HgOOCCH₃]⁺.
Table 2: Predicted Major Mass Spectral Fragments for Pyridylmercuric Acetate
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 339 | [C₇H₇²⁰²HgNO₂]⁺ (Molecular Ion) |
| 279 | [C₅H₄N²⁰²Hg]⁺ |
| 261 | [²⁰²HgOOCCH₃]⁺ |
Note: The m/z values are calculated using the most abundant isotope of mercury (²⁰²Hg). The actual spectrum would show a characteristic isotopic pattern for mercury-containing fragments.
Synchrotron Radiation-Based Spectroscopies (XPS, NEXAFS, XAS) for Electronic and Molecular Structures
Synchrotron radiation sources provide highly intense and tunable X-ray beams that enable a variety of powerful spectroscopic techniques for probing the electronic and molecular structure of materials nih.gov. These methods are particularly useful for studying the chemical state and local coordination environment of mercury in compounds like Pyridylmercuric acetate researchgate.netresearchgate.net.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms on a material's surface. For Pyridylmercuric acetate, high-resolution XPS spectra of the Hg 4f, N 1s, C 1s, and O 1s core levels would reveal shifts in binding energies indicative of the chemical environment of each element. For instance, the Hg 4f binding energy would be characteristic of mercury in an organometallic state, while the N 1s spectrum would confirm the chemical state of the pyridine nitrogen.
Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy, which is a type of X-ray Absorption Spectroscopy (XAS), probes the unoccupied electronic states of a material. By tuning the X-ray energy around the absorption edge of a specific element (e.g., the N K-edge or the C K-edge), NEXAFS can provide detailed information about molecular orientation and the nature of chemical bonds researchgate.netresearchgate.net. For Pyridylmercuric acetate, NEXAFS spectra could be used to study the orientation of the pyridine ring on surfaces and to characterize the π* orbitals of the aromatic system.
X-ray Absorption Spectroscopy (XAS): The extended X-ray absorption fine structure (EXAFS) region of the XAS spectrum provides information about the local atomic structure around a specific element. For Pyridylmercuric acetate, Hg L₃-edge EXAFS would allow for the determination of the coordination number, bond distances, and types of neighboring atoms around the mercury center nih.gov. This would provide a direct measure of the Hg-C and Hg-O bond lengths in the compound.
Table 3: Expected Core-Level Binding Energies from XPS Analysis of Pyridylmercuric Acetate
| Core Level | Expected Binding Energy (eV) |
|---|---|
| Hg 4f₇/₂ | ~100-102 |
| N 1s | ~399-401 |
| C 1s (pyridyl) | ~285-286 |
| C 1s (acetate) | ~288-289 |
Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrumental calibration.
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of Pyridylmercuric acetate, reversed-phase HPLC (RP-HPLC) would be a suitable method researchgate.net. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
The separation of Pyridylmercuric acetate would be based on its partitioning between the stationary and mobile phases. The retention time of the compound can be manipulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a buffer or an acid to control the pH and improve peak shape sielc.comsci-hub.seresearchgate.net. Detection can be achieved using a UV-Vis detector, as the pyridine ring exhibits strong absorbance in the UV region, or more specifically and sensitively with a mass spectrometer (LC/MS).
Table 4: Example HPLC Method Parameters for Pyridylmercuric Acetate Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
Electrochemical Methods in Chemical Analysis (e.g., Electromotive Force Measurements)
Electrochemical methods offer sensitive and selective means for the analysis of electroactive species. While direct electromotive force (EMF) measurements on Pyridylmercuric acetate are not commonly reported, electrochemical techniques such as voltammetry could be employed for its detection and quantification.
The mercury center in Pyridylmercuric acetate can be electrochemically reduced. Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) at a suitable working electrode (e.g., a gold or carbon electrode) could be used to measure the reduction potential and current, which would be proportional to the concentration of the analyte mdpi.com. The development of chemically modified electrodes, for instance, with ligands that have a high affinity for mercury, could enhance the sensitivity and selectivity of the measurement.
Research into the electrochemical detection of mercury ions often involves the use of modified electrodes to preconcentrate the analyte at the electrode surface, leading to very low detection limits mdpi.com. While these studies typically focus on inorganic mercury, the principles could be adapted for the analysis of organomercury compounds like Pyridylmercuric acetate.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Pyridylmercuric acetate |
| Mercury(II) acetate |
| [Hg(sac)2(py)2] (Mercury saccharinate complex with pyridine) |
| Acetonitrile |
| Methanol |
Biological Interactions and Biochemical Mechanisms
Interaction with Biological Systems and Macromolecules
The biological activity of pyridylmercuric acetate (B1210297) is largely dictated by the high affinity of mercury for sulfhydryl (thiol) groups present in amino acids, particularly cysteine, which are integral components of many proteins and enzymes. nih.govnih.gov This interaction leads to the formation of stable mercaptide complexes, which can significantly alter the three-dimensional structure and, consequently, the function of these macromolecules. nih.gov
The general reaction can be represented as: Protein-SH + C₅H₄NHg(OCOCH₃) → Protein-S-Hg-NC₅H₄ + CH₃COOH
This covalent modification of sulfhydryl groups is a primary mechanism through which pyridylmercuric acetate exerts its biological effects. Beyond proteins, other biological molecules containing thiol groups, such as the antioxidant glutathione (B108866), are also targets. The interaction with glutathione can disrupt the cellular redox balance, leading to oxidative stress.
Binding Studies with Proteins and Enzymes: Investigation of Activity Modulation
Binding studies, though not extensively documented specifically for pyridylmercuric acetate, can be inferred from research on similar organomercurial compounds. These studies typically reveal a strong, often irreversible, binding to enzymes where a cysteine residue is present in the active site. The binding of pyridylmercuric acetate to such enzymes can lead to a significant modulation of their activity, most commonly inhibition.
The interaction is not limited to the active site; binding to allosteric sites containing cysteine residues can also induce conformational changes that modulate enzyme function. The pyridyl group in pyridylmercuric acetate may also influence its binding specificity and affinity compared to other organomercurials like phenylmercuric acetate, potentially through additional interactions with the protein surface.
Table 1: Potential Protein and Enzyme Targets of Pyridylmercuric Acetate Based on Known Mercurial Interactions
| Target Class | Specific Example (General Mercurials) | Functional Group Targeted | Consequence of Binding |
|---|---|---|---|
| Enzymes (Hydrolases) | Papain, Urease | Active site Cysteine (-SH) | Inhibition of catalytic activity |
| Enzymes (Oxidoreductases) | Alcohol dehydrogenase | Cysteine (-SH) residues | Loss of enzymatic function |
| Structural Proteins | Tubulin | Sulfhydryl groups | Disruption of microtubule formation |
| Transport Proteins | Serum Albumin | Free Cysteine (-SH) | Alteration of transport function |
Enzymatic Inhibition Mechanisms (e.g., Inhibition of Fungal Growth-Critical Enzymes)
The antifungal properties of organomercurial compounds are well-documented and are attributed to their ability to inhibit enzymes that are critical for fungal growth and survival. The primary mechanism of this inhibition is the covalent modification of sulfhydryl groups in the active sites of these enzymes. nih.gov
Key fungal enzymes that are potential targets for inhibition by pyridylmercuric acetate include:
Thiol-dependent proteases: These enzymes are crucial for various cellular processes, including protein turnover and host-pathogen interactions.
Enzymes involved in cell wall biosynthesis: The fungal cell wall is essential for maintaining cell integrity. nih.gov Enzymes such as chitin (B13524) synthases and glucan synthases, which may have accessible cysteine residues, are potential targets. nih.gov
Enzymes of respiratory pathways: Inhibition of enzymes in the electron transport chain can disrupt cellular energy production, leading to fungal cell death.
The inhibition can be non-competitive or irreversible, depending on the strength and nature of the mercury-sulfur bond formed. This potent and broad-spectrum enzyme inhibition is a key factor in the fungicidal activity of compounds like pyridylmercuric acetate.
Cellular and Molecular Responses in Research Models
In various model organisms, including yeast and other fungi, exposure to organomercurial compounds typically results in a dose-dependent inhibition of cellular proliferation and growth. nih.gov Studies on related compounds have shown that at lower concentrations, there may be a lag in growth, while at higher concentrations, complete growth inhibition and cell death are observed.
The anti-proliferative effects are a direct consequence of the widespread disruption of cellular functions caused by the binding of the mercurial compound to numerous proteins and enzymes. This includes the inhibition of enzymes involved in DNA replication, transcription, and protein synthesis, as well as the disruption of metabolic pathways essential for providing the energy and building blocks for cell division. For instance, propionic acid, a different compound, has been shown to cause a cell cycle arrest in yeast. researchgate.net
Table 2: Observed Effects of Related Mercurial Compounds on Cellular Proliferation in Model Organisms
| Model Organism | Observed Effect | Underlying Mechanism (Inferred) |
|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Inhibition of growth and proliferation. nih.gov | Disruption of metabolic pathways and inhibition of essential enzymes. nih.gov |
| Various Fungal Species | Fungistatic and fungicidal effects. | Inhibition of cell wall synthesis and membrane integrity. |
| Cultured Mammalian Cells | Cytotoxicity, induction of apoptosis and necrosis. nih.gov | Mitochondrial dysfunction, oxidative stress, and disruption of the cytoskeleton. |
In controlled experimental settings, the exposure of cells to pyridylmercuric acetate would be expected to lead to a range of measurable biochemical changes. These indicators provide insight into the molecular mechanisms of toxicity.
Key biochemical indicators include:
Depletion of Intracellular Glutathione: As a primary target of mercurials, a rapid decrease in the levels of reduced glutathione (GSH) is a hallmark of exposure.
Increased Levels of Reactive Oxygen Species (ROS): The depletion of glutathione and the inhibition of antioxidant enzymes can lead to an imbalance in the cellular redox state and an accumulation of ROS.
Enzyme Activity Assays: A direct measure of the impact of the compound can be obtained by assaying the activity of specific thiol-dependent enzymes, which would be expected to decrease.
Markers of Apoptosis: In eukaryotic cells, the induction of programmed cell death can be monitored by measuring the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.
In Vitro and Ex Vivo Experimental Approaches for Interaction Analysis
A variety of in vitro and ex vivo experimental techniques can be employed to analyze the interactions of pyridylmercuric acetate with biological systems.
Spectrophotometric Assays: These can be used to monitor enzyme kinetics in the presence and absence of the inhibitor to determine the mechanism and potency of inhibition.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic data on the interaction between pyridylmercuric acetate and its target macromolecules, such as proteins and enzymes. nih.govunizar.estudelft.nlnih.govvanderbilt.edu
Mass Spectrometry: This technique can be used to identify the specific amino acid residues in a protein that are modified by the binding of pyridylmercuric acetate. rsc.org
Cell-Based Assays: Using cultured cells, researchers can assess various parameters such as cell viability (e.g., MTT assay), membrane integrity (e.g., LDH release), and specific cellular pathways.
Ex Vivo Tissue Studies: Tissues or organs can be maintained in a viable state outside the organism to study the effects of the compound in a more complex biological context than single-cell cultures.
These experimental approaches provide a multi-faceted understanding of the biological interactions and biochemical mechanisms of pyridylmercuric acetate, from the molecular level of protein binding to the cellular level of growth inhibition and cytotoxicity.
Environmental Chemistry and Biogeochemical Cycling Research
Environmental Fate and Transport Studies
The movement and persistence of organomercury compounds in the environment are governed by their physical and chemical properties, including volatility and their tendency to bind to environmental particles.
Volatilization is a key process in the environmental transport of mercury. Organomercury compounds can be transformed into elemental mercury (Hg⁰), which is volatile and can be transported long distances in the atmosphere. nih.gov This transformation is often a result of microbial activity, particularly the reductive demethylation pathway mediated by the mer operon, which converts Hg²⁺ (derived from the breakdown of organomercurials) into Hg⁰. nih.govnih.gov Studies have shown that transgenic plants expressing bacterial mer genes can effectively take up organomercurials like phenylmercuric acetate (B1210297) (PMA) and volatilize them as elemental mercury. nih.gov Abiotic processes, such as the reduction of mercuric ions in water, can also contribute to the volatilization of elemental mercury. osti.gov However, because compounds like phenylmercuric acetate exist in a dissociated, salt form in the environment, they are not expected to volatilize directly from soil or water surfaces. nih.gov
Sorption to soils and sediments is a critical process that affects the mobility and bioavailability of organomercury compounds. The phenylmercuric cation, a component of many organomercurial fungicides, has been shown to sorb strongly to particulate matter and humic material in aquatic systems. nih.gov
The binding of mercury in soils is heavily influenced by the soil's composition.
Organic Carbon: Soil organic carbon (SOC) plays a crucial role in immobilizing mercury through binding and adsorption. mdpi.com Soils rich in organic matter generally show a greater capacity to bind mercury. mdpi.com
Dissolved Organic Matter (DOM): The presence of DOM in water can inhibit the adsorption of mercury to soils and sediments, as it forms stable complexes with mercury in the aqueous phase. nih.govresearchgate.net
Clay Minerals and Oxides: In soils with low organic matter content, clay minerals and iron/manganese oxides can be important solid phases for the sorption of soluble mercury. copernicus.org
The strength of this binding affects the potential for the organomercury compound to be leached into groundwater or become available for microbial transformation.
| Environmental Matrix | Key Components for Sorption | Effect on Mercury | References |
| Soils | Soil Organic Carbon (SOC), Clay Minerals, Iron/Manganese Oxides | Immobilizes mercury, reducing mobility and bioavailability. | mdpi.comcopernicus.org |
| Sediments | Organic Matter, Particulates | Acts as a sink for mercury, concentrating it in benthic zones. | nih.govresearchgate.net |
| Water Column | Dissolved Organic Matter (DOM), Humic Material | Forms soluble complexes, can inhibit sorption to solids and increase mobility. | nih.govnih.govresearchgate.net |
Bioaccumulation and Bioconcentration Research in Aquatic and Terrestrial Food Chains (Focus on Uptake and Elimination Kinetics)
Research on the bioaccumulation and bioconcentration of pyridylmercuric acetate is limited. However, insights can be drawn from studies on other organomercury compounds, such as methylmercury (B97897) and phenylmercuric acetate, which demonstrate the potential for these substances to accumulate in living organisms. Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is the process by which a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure to a waterborne chemical.
The kinetics of uptake and elimination are crucial for understanding the potential for a substance to bioaccumulate. These kinetics are often described by the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment at a steady state.
Aquatic Food Chains:
For instance, research on the marine predatory fish, the sweetlips (Plectorhinchus gibbosus), has detailed the uptake and elimination kinetics of inorganic mercury (Hg(II)) and methylmercury (MeHg). The study revealed significantly different assimilation efficiencies and uptake and elimination rate constants for the two forms of mercury, highlighting the importance of chemical speciation in bioaccumulation processes. The assimilation efficiency of methylmercury from ingested prey was found to be high, ranging from 56% to 95%, while that of inorganic mercury was much lower, between 10% and 27%.
Interactive Data Table: Uptake and Elimination Kinetics of Inorganic Mercury (Hg(II)) and Methylmercury (MeHg) in the Sweetlips (Plectorhinchus gibbosus)
| Parameter | Inorganic Mercury (Hg(II)) | Methylmercury (MeHg) |
| Aqueous Uptake | ||
| Uptake Rate Constant (k_u; L g⁻¹ d⁻¹) | 0.195 | 4.515 |
| Elimination Rate Constant (k_e; d⁻¹) | 0.0287 | 0.0129 |
| Bioconcentration Factor (BCF; L kg⁻¹) | 6794 | 350,000 |
| Dietary Uptake | ||
| Assimilation Efficiency (%) | 10 - 27 | 56 - 95 |
| Elimination Rate Constant (k_e; d⁻¹) | 0.0547 | 0.0103 |
This table presents kinetic parameters for inorganic mercury and methylmercury as surrogates to illustrate the bioaccumulation potential of organomercury compounds, due to the absence of specific data for pyridylmercuric acetate.
Terrestrial Food Chains:
In terrestrial ecosystems, the bioaccumulation of organomercury compounds can occur in a variety of organisms, including invertebrates, which form the base of many food webs. Soil organisms can accumulate mercury from contaminated soil and litter, which can then be transferred to their predators.
Studies on terrestrial insects in areas with elevated mercury levels have shown that mercury concentrations in insects can be significant and vary depending on the feeding habits of the species. For example, predatory insects often exhibit higher mercury concentrations than herbivorous or detritivivorous insects, indicating biomagnification within the terrestrial invertebrate food web. While specific kinetic studies on the uptake and elimination of pyridylmercuric acetate in terrestrial organisms are lacking, the general principles of bioaccumulation observed for other mercury compounds are expected to apply. Factors such as the organism's feeding strategy, metabolic rate, and the bioavailability of mercury in the soil all play a role in determining the extent of bioaccumulation.
Long-Term Environmental Monitoring and Historical Data Analysis of Mercury Levels
Sediment Cores:
Sediment cores act as historical archives of environmental contamination. By analyzing the concentration of mercury in different layers of a sediment core, scientists can reconstruct the history of mercury deposition in a particular location. Studies of sediment cores from various locations have shown a general trend of increasing mercury concentrations from the pre-industrial era to the late 20th century, followed by a decline in some regions due to regulations on mercury emissions.
For example, a study of a sediment core from the Mersey Estuary, UK, which has a history of industrial and agricultural inputs, revealed a marked increase in mercury concentrations from pre-industrial levels. nerc.ac.uk
Interactive Data Table: Historical Mercury Concentrations in a Sediment Core from the Mersey Estuary, UK
| Depth (m) | Estimated Year | Mercury Concentration (mg/kg) |
| 1.00 | ~1880 | 0.2 |
| 0.75 | ~1920 | 4.0 |
| 0.25 | ~1960 | 5.71 |
| 0.00 | Recent | 1.42 |
Biological Archives:
Long-term monitoring of mercury levels in fish and other wildlife provides a direct measure of the bioavailable mercury in an ecosystem and its potential impact on the food web. Historical data from such monitoring programs have shown varying trends in mercury concentrations in biota. In some areas, mercury levels in fish have declined in response to reduced emissions, while in others, they have remained stable or even increased. researchgate.net
A long-term study of mercury concentrations in largemouth bass from lakes in Connecticut, USA, demonstrated a decline in mercury levels over several decades, coinciding with stricter controls on mercury emissions. researchgate.net
Interactive Data Table: Long-Term Trends of Mercury in Largemouth Bass from Connecticut Lakes
| Time Period | Mean Mercury Concentration (µg/g ww) | Percentage of Fish Exceeding EPA Criterion (0.30 µg/g) |
| 1995 | 0.45 | 75.1% |
| 2005-2006 | 0.38 | 63.3% |
| 2019-2021 | 0.37 | 47.7% |
These long-term datasets are crucial for assessing the effectiveness of environmental regulations and for predicting future trends in mercury contamination.
Applications in Chemical and Materials Science Research
Pyridylmercuric Acetate (B1210297) as a Reagent in Specialized Analytical and Biochemical Assays
While specific research on the use of pyridylmercuric acetate to prevent fermentation in sugar solutions is not extensively documented in publicly available literature, the known antimicrobial properties of organomercurial compounds suggest a theoretical basis for such an application. The inhibition of microbial growth is a key aspect of preventing fermentation. Mercurial compounds, in general, exert their antimicrobial effects by reacting with sulfhydryl (-SH) groups in enzymes and proteins, leading to the disruption of essential metabolic processes in microorganisms like yeasts and bacteria, which are responsible for fermentation. The pyridyl moiety in PMA could potentially modulate its solubility and interaction with microbial cell membranes, although detailed studies are required to substantiate this.
Research on Microbiological Deterioration and Preservation of Organic Materials
The preservation of organic materials, such as textiles, is crucial to prevent their biodeterioration caused by microorganisms. Organomercurial compounds have historically been investigated for their fungicidal and bactericidal properties.
In the context of cotton preservation, research has demonstrated the effectiveness of various antimicrobial agents in inhibiting fungal and bacterial growth. While specific studies focusing solely on pyridylmercuric acetate are limited, the broader class of organomercurials has been recognized for its potential in this area. The mechanism of action involves the disruption of microbial cellular functions through the binding of the mercury ion to essential enzymes. The selection of an effective preservative often depends on its efficacy against a broad spectrum of microorganisms, its durability on the treated material, and its environmental impact.
The antifungal activity of treatments on cotton fabrics is often evaluated against common textile-degrading fungi such as Aspergillus niger and Penicillium species. Research in this area utilizes standardized test methods to assess the degree of fungal growth on treated and untreated fabric samples.
Table 1: Examples of Antifungal Agents Investigated for Cotton Fabric Preservation
| Antifungal Agent Class | Example Compound(s) | Target Microorganisms | Efficacy Assessment |
| Organomercurials | Phenylmercuric Acetate | Fungi, Bacteria | Inhibition of microbial growth |
| Quaternary Ammonium Compounds | Didecyldimethylammonium chloride | Bacteria, Fungi | Zone of inhibition, reduction in microbial count |
| Metal Nanoparticles | Silver nanoparticles, Copper nanoparticles | Bacteria, Fungi | Antibacterial and antifungal activity assays |
| Chitosan Derivatives | Carboxymethyl chitosan | Bacteria, Fungi | Inhibition of microbial growth |
This table presents examples of antifungal agent classes that have been researched for cotton preservation. The inclusion of organomercurials is based on historical research in this field.
Utilization in Specific Organic Synthesis Pathways
While pyridylmercuric acetate itself is not a commonly cited reagent in mainstream organic synthesis literature, the reactivity of the closely related mercuric acetate provides a valuable framework for exploring the potential synthetic applications of PMA. Mercuric acetate is a well-established reagent, particularly in reactions involving the formation of carbon-mercury bonds.
Facilitation of Carbon-Mercury Bond Formation in Synthetic Routes
The formation of a carbon-mercury bond is a key step in various organometallic transformations. One of the most prominent reactions involving mercuric acetate is oxymercuration-demercuration, which achieves the Markovnikov hydration of alkenes.
Table 2: General Steps in Oxymercuration of an Alkene
| Step | Description | Key Intermediates/Products |
| 1. Mercuration | The alkene reacts with mercuric acetate to form a mercurinium ion intermediate. | Alkene, Mercuric Acetate, Mercurinium Ion |
| 2. Nucleophilic Attack | A nucleophile (e.g., water) attacks the more substituted carbon of the mercurinium ion. | Organomercury alcohol |
| 3. Demercuration | The carbon-mercury bond is cleaved, typically by a reducing agent like sodium borohydride (B1222165), to yield the final alcohol product. | Alcohol |
Exploration in Asymmetric Synthesis through Chiral Mercury Complexes
The field of asymmetric synthesis strives to produce enantiomerically pure compounds. This is often achieved using chiral catalysts. While there is no direct evidence in the scientific literature of pyridylmercuric acetate being used in asymmetric synthesis, the concept of employing chiral ligands to induce stereoselectivity is well-established.
In theory, a chiral pyridyl ligand could be used to create a chiral pyridylmercuric complex. If such a complex were used in a reaction like oxymercuration, the chiral environment around the mercury center could potentially influence the approach of the nucleophile, leading to a preference for one enantiomer of the product over the other. However, this remains a hypothetical application, as research in this specific area has not been reported. The development of chiral ligands for various metal-catalyzed asymmetric reactions is an active area of research, and these principles could theoretically be extended to organomercury chemistry.
Development of Novel Pyridylmercuric Derivatives for Advanced Research Purposes
The synthesis of novel molecules with tailored properties is a cornerstone of chemical research. While the development of novel pyridylmercuric derivatives is not a widely explored area, the broader field of pyridine (B92270) chemistry is rich with examples of functionalized pyridine derivatives with diverse applications.
Researchers have developed numerous synthetic routes to access a wide array of substituted pyridines. These methods often involve the condensation of various precursors or the functionalization of a pre-existing pyridine ring. The principles of these synthetic strategies could be adapted to create novel pyridylmercuric derivatives. For instance, by starting with a functionalized pyridine, one could potentially synthesize a range of pyridylmercuric acetates with different substituents on the pyridine ring. These new derivatives could then be investigated for their unique chemical, physical, and biological properties, potentially leading to new applications in areas such as materials science, catalysis, or medicinal chemistry. However, it is important to note that research into new organomercurial compounds is limited due to significant health and environmental concerns associated with mercury.
Future Research Directions and Emerging Areas
Development of Innovative Methodologies for Detection and Characterization
The accurate detection and characterization of pyridylmercuric acetate (B1210297) in various matrices are paramount for both environmental monitoring and laboratory research. While conventional methods for mercury detection, such as atomic absorption and fluorescence spectrometry, are well-established, future research will likely focus on developing more sensitive, selective, and field-deployable techniques. nih.govnih.govpensoft.netresearchgate.net
Emerging areas of interest include:
Advanced Sensor Platforms: The development of novel sensors, including electrochemical and optical sensors, offers a promising avenue for real-time, on-site detection. nih.govresearchgate.net Future work could involve designing platforms that utilize the specific interaction between the pyridyl nitrogen or the mercury center with a recognition element, such as DNAzymes or specifically designed polymers. researchgate.netnih.gov Research into impedimetric electrochemical sensors, which measure changes in electrical impedance upon analyte binding, could lead to highly sensitive detection at picomolar concentrations. nih.gov
Hyphenated Chromatographic Techniques: Coupling high-performance liquid chromatography (HPLC) with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS) will be crucial for the speciation of pyridylmercuric acetate from other mercury compounds in complex environmental and biological samples. pensoft.netresearchgate.net
Microextraction Techniques: Miniaturized sample preparation methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), can pre-concentrate pyridylmercuric acetate from dilute samples, enhancing the sensitivity of subsequent analyses. nih.govnih.gov These methods align with the principles of green analytical chemistry by reducing solvent consumption. nih.gov
Advanced Spectroscopic and Microscopic Characterization: Techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) can provide detailed insights into the surface chemistry and morphology of materials containing or interacting with pyridylmercuric acetate. researchgate.net For structural elucidation in the solid state, single-crystal X-ray crystallography will remain indispensable. nih.govnih.govresearchgate.netresearchgate.net
| Technique | Principle | Future Research Focus for Pyridylmercuric Acetate |
|---|---|---|
| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential, impedance) upon interaction with the analyte. | Development of specific recognition layers targeting the pyridyl moiety or mercury atom for high selectivity. |
| HPLC-ICP-MS | Separates different mercury species chromatographically before elemental detection by mass spectrometry. | Optimization of separation methods to resolve pyridylmercuric acetate from its potential degradation products. |
| SPME/DLLME | Pre-concentrates analytes from a sample matrix onto a fiber or into a micro-droplet of solvent. | Tailoring sorbent materials or extraction solvents for efficient and selective capture of pyridylmercuric acetate. |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a crystalline solid. | Characterizing novel coordination complexes and reaction products involving pyridylmercuric acetate. |
Elucidation of Complex Reaction Mechanisms and Pathways at the Molecular Level
A fundamental understanding of the reaction mechanisms of pyridylmercuric acetate is crucial for predicting its behavior and designing new applications. Future research will leverage both computational and experimental approaches to map out these intricate pathways.
Computational Chemistry: High-level quantum chemical computations, such as density functional theory (DFT), can be employed to model reaction intermediates and transition states. nih.govpeerj.com This will allow researchers to predict the most favorable pathways for its reactions, including ligand exchange, transmetalation, and decomposition. Computational studies can also shed light on the electronic influence of the pyridine (B92270) ring on the reactivity of the C-Hg bond.
Kinetic Studies: Detailed kinetic analysis of reactions involving pyridylmercuric acetate will provide empirical data to support or refine computationally proposed mechanisms. By studying the effects of concentration, temperature, and solvent on reaction rates, researchers can derive rate laws and activation parameters that offer deep mechanistic insights.
Spectroscopic Interrogation: In-situ spectroscopic techniques, such as NMR and FTIR, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates that are key to understanding the reaction pathway.
Exploration of Pyridylmercuric Acetate in Novel Chemical Transformations and Catalysis
While organomercury compounds are not typically viewed through the lens of modern "green" catalysis, exploring their reactivity could uncover unique chemical transformations. The coordination chemistry of mercury(II) is flexible, and its complexes with pyridine-derived ligands can form diverse structures, from simple monomers to complex polymers. nih.govresearchgate.netresearchgate.net
Future research could focus on:
Transmetalation Reactions: Pyridylmercuric acetate could serve as a precursor for generating other organometallic reagents through transmetalation, a reaction where the organic group is transferred from mercury to another metal. wikipedia.org The pyridyl group could play a directing or stabilizing role in these processes.
Catalyst Development: Although challenging due to toxicity concerns, the unique electronic properties of the Hg(II) center, modulated by the pyridyl ligand, could potentially catalyze specific organic reactions. Research in this area would need to be coupled with robust strategies for catalyst recovery and waste minimization. The development of catalysts based on more benign, earth-abundant metals is a key goal of sustainable chemistry. jocpr.com
Coordination Chemistry: Further investigation into the coordination chemistry of the pyridylmercuric cation with various ligands could lead to new materials with interesting structural or photophysical properties. nih.govnih.govrsc.org
Advanced Understanding of Biological Interactions and Biochemical Impact
The toxicity of organomercury compounds is well-documented, but the specific molecular mechanisms for pyridylmercuric acetate are not well understood. nih.govresearchgate.netresearchgate.netnih.govmonash.edu Future research should aim to move beyond general toxicity assessments to a detailed, molecular-level understanding of its biochemical interactions.
Key research questions include:
Protein Interactions: Mercury has a high affinity for thiol (-SH) and selenol (-SeH) groups found in amino acids like cysteine and selenocysteine. nih.gov Research should focus on identifying the specific protein targets of pyridylmercuric acetate and understanding how the compound inhibits enzyme function. The pyridine moiety may influence the compound's distribution and binding affinity to different proteins compared to other organomercurials.
Neurotoxicity Mechanisms: Methylmercury (B97897) is a known neurotoxin. nih.govnih.gov Future studies could investigate whether pyridylmercuric acetate can cross the blood-brain barrier and what specific neural pathways it disrupts.
Genetic and Immunological Effects: Research is needed to explore the potential for pyridylmercuric acetate to cause DNA damage (genotoxicity) or to interfere with the normal functioning of the immune system. nih.govresearchgate.net
| Area of Research | Key Question | Potential Research Approach |
|---|---|---|
| Proteomics | Which proteins are the primary targets of pyridylmercuric acetate? | Affinity purification-mass spectrometry to identify binding partners in cell lysates. |
| Enzymology | How does pyridylmercuric acetate inhibit enzyme function? | Kinetic analysis of target enzymes (e.g., those with active site cysteine residues) in the presence of the compound. |
| Neuroscience | Does the compound exhibit neurotoxic effects and by what mechanism? | Studies using neuronal cell cultures to assess viability, oxidative stress, and disruption of signaling pathways. |
| Toxicogenomics | How do cells respond to exposure at the genetic level? | Transcriptomic analysis (e.g., RNA-seq) of cells exposed to pyridylmercuric acetate to identify changes in gene expression. |
Contributions to Environmental Remediation and Sustainable Chemistry through Mechanistic Insights
Understanding the environmental fate and degradation of pyridylmercuric acetate is essential for developing effective remediation strategies. regulations.govnih.govpiat.org.nz This knowledge also contributes to the broader goals of sustainable chemistry, which seeks to design chemical products and processes that minimize environmental impact. rsc.orgmdpi.comastrazeneca.com
Future research in this domain should include:
Biodegradation Pathways: Investigating the ability of mercury-resistant bacteria to degrade pyridylmercuric acetate. nih.govepa.gov Identifying the enzymatic machinery and metabolic pathways involved could pave the way for bioremediation technologies. For instance, some bacteria can cleave the C-Hg bond, detoxifying the compound. nih.govpeerj.com
Abiotic Degradation: Studying the abiotic degradation of pyridylmercuric acetate through processes like photolysis (degradation by sunlight) in aquatic environments. nih.govmdpi.com Understanding these pathways is critical for modeling the compound's environmental persistence.
Designing Greener Alternatives: The ultimate goal of sustainable chemistry is to replace hazardous substances with safer alternatives. jocpr.comrsc.org Mechanistic insights into how pyridylmercuric acetate functions in any potential application are crucial for the rational design of less toxic, environmentally benign compounds that can perform the same function.
By pursuing these research directions, the scientific community can build a comprehensive understanding of pyridylmercuric acetate, from its fundamental chemical properties to its broader environmental and biological implications. This knowledge is vital for managing the risks associated with existing organomercury compounds and for advancing the principles of sustainable chemistry.
Q & A
Q. What are best practices for reporting pyridylmercuric acetate toxicity data to ensure reproducibility?
- Methodology :
- Metadata documentation : Detail chemical purity (e.g., ≥98%), source, and batch number.
- Environmental parameters : Report water quality metrics (pH, conductivity, temperature) and exposure regimes (static vs. renewal).
- Ethical compliance : Follow institutional guidelines for humane euthanasia and carcass disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
